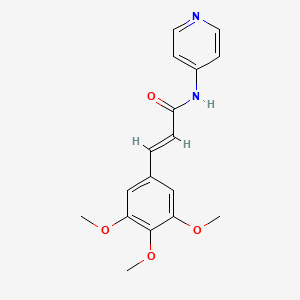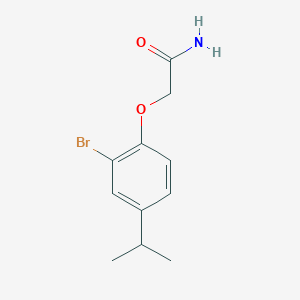![molecular formula C16H17NO5S B5787126 methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-5-aminosulfonyl benzoate is an important intermediate for the synthesis of sulpiride , which is a drug used for the treatment of psychiatric disorders such as schizophrenia and depression . It is synthesized from salicylic acid as a precursor .
Synthesis Analysis
The synthetic route of methyl 2-methoxy-5-aminosulfonyl benzoate generally consists of four reactive steps: etherification, sulfonyl chloride formation, amination, and esterification . The raw materials of the synthetic route are salicylic acid and methyl salicylate . After optimization of reaction conditions such as molar ratio, reaction time, and reaction temperature, the yield of the four-step reactions can be improved .Molecular Structure Analysis
The molecular formula of methyl 2-methoxy-5-aminosulfonyl benzoate is C18H21NO7S2 . Its average mass is 427.492 Da and its monoisotopic mass is 427.075928 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate include etherification, sulfonyl chloride formation, amination, and esterification . These reactions are carried out under specific conditions to optimize the yield .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate:
Pharmaceutical Intermediates
Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of sulpiride, a drug used to treat psychiatric disorders such as schizophrenia and depression . The compound’s role in the synthesis pathway involves multiple steps, including etherification, sulfonyl chloride formation, amination, and esterification, which are optimized for high yield and purity .
Antimicrobial Agents
Research has shown that derivatives of methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate exhibit antimicrobial properties. These derivatives can be used to develop new antimicrobial agents that are effective against a range of bacterial and fungal pathogens. The sulfonyl group in the compound enhances its ability to disrupt microbial cell walls, making it a potent candidate for antimicrobial drug development .
Organic Synthesis
In organic chemistry, methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the synthesis of heterocyclic compounds, which are important in medicinal chemistry and material science .
Material Science
The compound is also explored in material science for its potential use in the development of novel polymers and resins. Its unique chemical structure can be incorporated into polymer backbones, enhancing the thermal stability and mechanical properties of the resulting materials. This makes it valuable in creating high-performance materials for industrial applications .
Environmental Chemistry
The compound is also studied for its role in environmental chemistry, particularly in the degradation of pollutants. Its derivatives can act as photocatalysts, breaking down harmful organic compounds in water and soil. This application is essential for developing effective methods to remediate contaminated environments and protect public health.
IOPscience Sigma-Aldrich NIST Chemistry WebBook Thermo Fisher Scientific : MilliporeSigma : IOPscience : Sigma-Aldrich : NIST Chemistry WebBook
Mécanisme D'action
Target of Action
The primary target of Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Mode of Action
Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation , thereby inhibiting the Wnt signaling pathway.
Biochemical Pathways
The compound affects the Wnt signaling pathway by targeting β-catenin . The Wnt signaling pathway is involved in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting this pathway, the compound can potentially influence these processes.
Pharmacokinetics
Based on its chemical structure, it is predicted to have a melting point of 175-177 °c and a boiling point of 4398±550 °C . It is slightly soluble in DMSO and methanol , which may affect its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate’s action primarily involve the inhibition of the Wnt signaling pathway . This can lead to changes in cell proliferation, differentiation, and survival, potentially influencing the progression of diseases associated with aberrant Wnt signaling.
Propriétés
IUPAC Name |
methyl 2-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-8-9-14(21-2)15(10-11)23(19,20)17-13-7-5-4-6-12(13)16(18)22-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGASUUFBSYLLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5787058.png)

![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)
![2,3-dihydro-1H-inden-2-yl[2-(dimethylamino)ethyl]methylamine](/img/structure/B5787074.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5787077.png)
![N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5787084.png)


![5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5787129.png)
![2-furaldehyde [3-allyl-5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5787135.png)


![7-benzyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5787152.png)